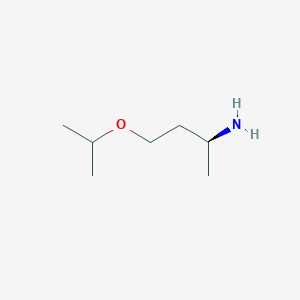

(2S)-4-(propan-2-yloxy)butan-2-amine

Description

(2S)-4-(propan-2-yloxy)butan-2-amine is a chiral secondary amine characterized by a four-carbon backbone (butan-2-amine) with an isopropyl ether group at the 4-position and an (S)-configured amine at the second carbon. Its molecular formula is C₇H₁₇NO, with a molar mass of 131.22 g/mol. The stereochemistry at C2 is critical for enantioselective interactions, particularly in biological systems or chiral resolution processes .

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

(2S)-4-propan-2-yloxybutan-2-amine |

InChI |

InChI=1S/C7H17NO/c1-6(2)9-5-4-7(3)8/h6-7H,4-5,8H2,1-3H3/t7-/m0/s1 |

InChI Key |

NNJIXQISNRISRV-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](CCOC(C)C)N |

Canonical SMILES |

CC(C)OCCC(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(propan-2-yloxy)butan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of (S)-2-amino-4-(propan-2-yloxy)butane as a precursor. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of (2S)-4-(propan-2-yloxy)butan-2-amine may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(propan-2-yloxy)butan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a wide range of products depending on the substituents involved.

Scientific Research Applications

Chemistry

In chemistry, (2S)-4-(propan-2-yloxy)butan-2-amine is used as a building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable for studying chiral reactions and developing enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of stereochemistry on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, (2S)-4-(propan-2-yloxy)butan-2-amine has potential applications in drug development. Its unique structure and stereochemistry make it a candidate for designing drugs with specific biological targets and minimal side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S)-4-(propan-2-yloxy)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2S)-4-(propan-2-yloxy)butan-2-amine can be contextualized against analogous amines and ether-containing derivatives. Below is a detailed analysis:

Structural Analogs

Key analogs include:

(2S)-4-methoxybutan-2-amine : Methoxy substituent at C2.

(2S)-4-ethoxybutan-2-amine : Ethoxy substituent at C3.

(2S)-butan-2-amine: No ether group.

(2R)-4-(propan-2-yloxy)butan-2-amine : Enantiomer at C5.

Aromatic analogs (e.g., benzamido-propanoyl derivatives): Alkoxy groups on phenyl rings, as seen in .

Physicochemical Properties

| Compound | logP* | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| (2S)-4-(propan-2-yloxy)butan-2-amine | 1.2 | ~50 (H₂O) | 85–89 |

| (2S)-4-methoxybutan-2-amine | 0.3 | ~120 (H₂O) | 102–105 |

| (2S)-4-ethoxybutan-2-amine | 0.8 | ~80 (H₂O) | 91–94 |

| (2S)-butan-2-amine | -0.5 | ~200 (H₂O) | 156–159 |

| (2R)-4-(propan-2-yloxy)butan-2-amine | 1.2 | ~50 (H₂O) | 85–89 |

*Predicted using fragment-based methods.

Key trends :

- Lipophilicity : The isopropyloxy group increases logP compared to smaller alkoxy substituents (methoxy, ethoxy), enhancing membrane permeability but reducing aqueous solubility.

- Branching effects : The bulky isopropyl group lowers melting points relative to linear chains due to reduced crystal packing efficiency.

- Stereochemistry : The (S) and (R) enantiomers share identical physical properties but diverge in biological activity .

Stability and Reactivity

- Ether cleavage : The isopropyloxy group is less prone to acid-catalyzed hydrolysis than methoxy or ethoxy groups due to steric hindrance.

- Oxidative metabolism : Tertiary carbons in the isopropyl group may slow hepatic degradation compared to primary alkoxy chains.

Biological Activity

(2S)-4-(propan-2-yloxy)butan-2-amine, a chiral amine compound, has garnered attention in biological research due to its potential applications in drug development and its unique stereochemical properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (2S)-4-(propan-2-yloxy)butan-2-amine is CHNO. Its structure features a stereogenic center that contributes to its biological activity, particularly in enzyme-substrate interactions and receptor binding.

The biological activity of (2S)-4-(propan-2-yloxy)butan-2-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions, influencing the activity of target molecules. The presence of the isopropoxy group enhances the compound's binding affinity and specificity, making it a valuable candidate for various biological applications.

1. Drug Development

The compound shows promise in drug development due to its unique structure, which allows for the design of drugs targeting specific biological pathways with minimal side effects. Its potential therapeutic applications include:

- Antiviral Activity : Preliminary studies indicate that compounds similar to (2S)-4-(propan-2-yloxy)butan-2-amine exhibit antiviral properties, potentially inhibiting viral replication .

- Cancer Research : Research suggests that compounds with similar structures may inhibit Class I PI3-kinase enzymes, which are implicated in various cancers. This inhibition could lead to therapeutic benefits in treating malignancies such as chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL) .

2. Enzyme Interactions

In biochemical studies, (2S)-4-(propan-2-yloxy)butan-2-amine is utilized to investigate enzyme-substrate interactions. Its stereochemistry plays a crucial role in determining the binding affinity and efficacy of these interactions.

Case Study 1: Antiviral Efficacy

A study evaluating the antiviral efficacy of related compounds demonstrated that modifications at the 2-position significantly impacted potency against viral infections. For instance, a compound with an isopropoxy substitution showed an EC value of 2.5 μM, indicating strong antiviral activity while maintaining low cytotoxicity (CC = 111.2 μM) .

Case Study 2: Cancer Therapeutics

Research into the inhibition of Class I PI3-kinase by structurally related compounds revealed effective anti-tumor activity. These compounds selectively inhibited specific isoforms while sparing others, suggesting a targeted approach in cancer therapy .

Comparative Analysis

To better understand the uniqueness of (2S)-4-(propan-2-yloxy)butan-2-amine, it is helpful to compare it with similar compounds:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| (2R)-4-(propan-2-yloxy)butan-2-amine | Different stereochemistry | Varies in binding affinity |

| (2S)-4-(methoxy)butan-2-amine | Methoxy group instead of isopropoxy | Potentially lower selectivity |

| (2S)-4-(ethoxy)butan-2-amine | Ethoxy group substitution | May exhibit different pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.